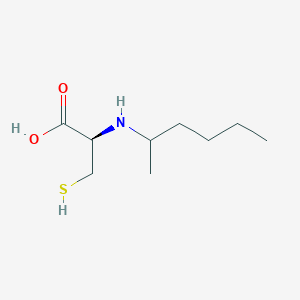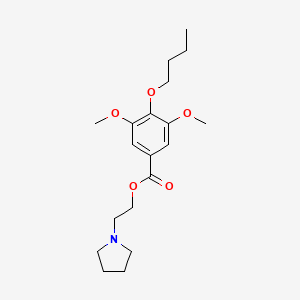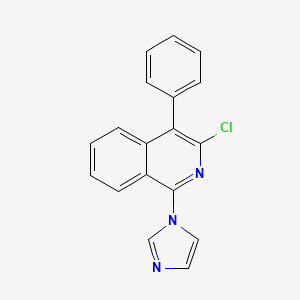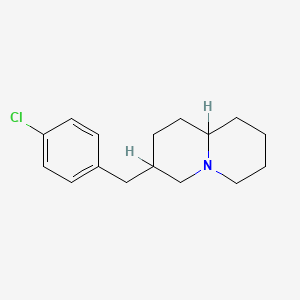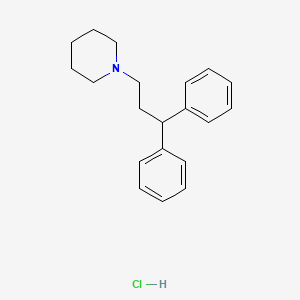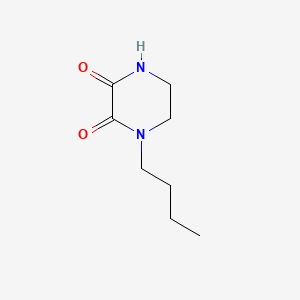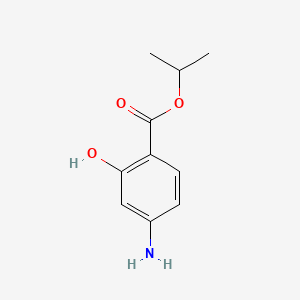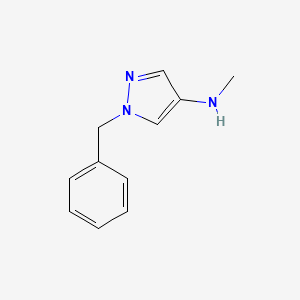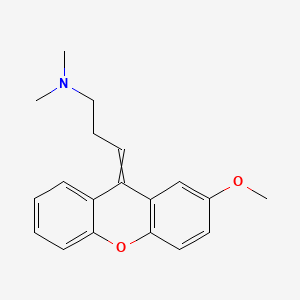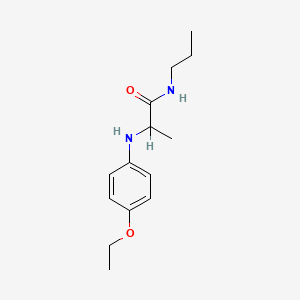
Propetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propetamide is an organic compound belonging to the class of amides. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique chemical structure, which allows it to participate in a variety of chemical reactions.
Preparation Methods
Propetamide can be synthesized through several methods. One common method involves the condensation reaction between urea and propanoic acid. Another method includes the dehydration of ammonium propionate . Industrial production often involves mixing propionic acid and ammonium hydroxide at room temperature, followed by gradual heating in a reactor with rectifying columns to extract liquid solutions continuously. The propionic acid undergoes amidation to form propanamide, which is then processed through reduced pressure distillation, recrystallization, filtering, and drying to meet quality demands .
Chemical Reactions Analysis
Propetamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can participate in substitution reactions, where the amide group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Propetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: This compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of propetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of this compound being studied .
Comparison with Similar Compounds
Propetamide can be compared with other similar compounds such as propionamide and acetamide. While all these compounds belong to the amide family, this compound is unique due to its specific chemical structure and properties. For example, propionamide is known for its use in organic synthesis, while acetamide is commonly used as a plasticizer and solvent .
Properties
CAS No. |
730-07-4 |
|---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
2-(4-ethoxyanilino)-N-propylpropanamide |
InChI |
InChI=1S/C14H22N2O2/c1-4-10-15-14(17)11(3)16-12-6-8-13(9-7-12)18-5-2/h6-9,11,16H,4-5,10H2,1-3H3,(H,15,17) |
InChI Key |
VVUMWAHNKOLVSN-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C(C)NC1=CC=C(C=C1)OCC |
Canonical SMILES |
CCCNC(=O)C(C)NC1=CC=C(C=C1)OCC |
sequence |
A |
Synonyms |
etapromide N-n-propyl-alpha-4-phenetidinepropionamide N-n-propyl-alpha-p-phenetidinepropionamide propetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


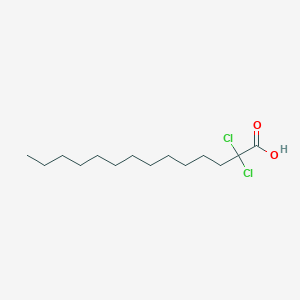

![1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene](/img/structure/B1617941.png)
